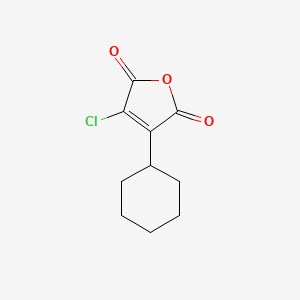

3-Chloro-4-cyclohexyl-2,5-furandione

Descripción

Historical Context and Significance of Furanone Scaffolds in Organic Chemistry

The study of furanone chemistry is deeply rooted in the exploration of natural products and flavor chemistry. These compounds are responsible for the characteristic aromas of many fruits and cooked foods. nih.gov

The field of furanone chemistry has evolved significantly from its origins in the study of natural flavors. Initially, research focused on identifying and synthesizing naturally occurring furanones, such as the 4-hydroxy-3(2H)-furanones found in strawberries and pineapples. nih.gov These compounds are often formed through Maillard reactions during heating. nih.gov Over the past few decades, the research landscape has broadened dramatically. unipi.it Chemists have developed a multitude of synthetic methods to create highly substituted and functionalized furanone derivatives, moving beyond natural product synthesis to the design of novel therapeutic agents and functional materials. researchgate.netorganic-chemistry.org The development of new synthetic strategies, including transition-metal-catalyzed cyclizations and multicomponent reactions, has been pivotal in this expansion, allowing for the construction of complex furanone-based molecules with high efficiency. organic-chemistry.org

The introduction of halogen atoms into organic molecules is a powerful strategy in synthetic and medicinal chemistry. mt.com Halogenation of the furanone scaffold provides a versatile handle for further molecular transformations and can significantly modulate the electronic properties and biological activity of the parent compound. researchgate.net

Key advantages of halogenated furandiones include:

Enhanced Reactivity: The carbon-halogen bond is a reactive site that can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. The presence of a halogen can increase the electrophilicity of the furanone ring, making it more susceptible to nucleophilic attack.

Modulation of Physicochemical Properties: Halogens, particularly chlorine and fluorine, are known to alter key properties such as lipophilicity and metabolic stability. This is a critical consideration in drug design for improving a molecule's pharmacokinetic profile.

Biological Activity: Halogenated furanones have shown significant biological activities. For instance, brominated furanones produced by the red seaweed Delisea pulchra are known to inhibit bacterial quorum sensing and biofilm formation, a critical mechanism in combating bacterial infections. nih.govunipi.it Similarly, chlorinated furanones like mucochloric acid have been studied for their diverse pharmacological potential. researchgate.net

The Unique Structural Features of 3-Chloro-4-cyclohexyl-2,5-furandione

The compound this compound possesses a unique combination of a planar, electron-deficient furanone ring and a bulky, flexible cyclohexane (B81311) substituent. This combination gives rise to specific stereochemical and electronic properties that dictate its behavior.

The stereochemistry of this compound is primarily determined by the spatial arrangement of the cyclohexyl group relative to the planar furanone ring. The cyclohexane ring itself exists predominantly in a chair conformation to minimize angular and torsional strain. The attachment of this ring to the C4 position of the furanone ring introduces a key conformational question: whether the furanone ring acts as an axial or equatorial substituent on the cyclohexane.

General principles of conformational analysis state that bulky substituents prefer to occupy the equatorial position on a cyclohexane ring to avoid destabilizing 1,3-diaxial interactions. libretexts.org In this case, the furanone moiety is a large group. Therefore, the most stable conformation of this compound is expected to be the one where the C4-C(cyclohexyl) bond is in the equatorial position of the cyclohexane chair.

| Conformer | Key Interaction | Relative Stability |

| Equatorial Furanone | The bulky furanone group is positioned away from the cyclohexane ring, minimizing steric clash. | More Stable (Favored) |

| Axial Furanone | The furanone group is brought into close proximity with the axial hydrogens on C3 and C5 of the cyclohexane ring, causing significant 1,3-diaxial steric strain. | Less Stable (Disfavored) |

This interactive table summarizes the conformational preferences based on steric strain principles.

The reactivity of this compound is governed by its electronic structure, which is heavily influenced by the presence of multiple electron-withdrawing groups. mdpi.com The two carbonyl groups (C=O) and the chlorine atom are highly electronegative, pulling electron density away from the carbon atoms of the furanone ring. ksu.edu.sa

This creates a highly polarized molecule with distinct regions of electrophilicity and nucleophilicity:

Electrophilic Centers: The carbon atoms of the furanone ring, particularly C2, C3, and C5, bear a partial positive charge (δ+). This makes them susceptible to attack by nucleophiles. The C=C double bond (at C3-C4) is also electron-deficient, making it a potential Michael acceptor.

Polar C-Cl Bond: The carbon-chlorine bond is polarized, with the carbon being electron-deficient. ksu.edu.sa This makes the chlorine a good leaving group in nucleophilic substitution reactions, a common pathway for functionalizing halogenated heterocycles.

The combination of these features suggests that this compound is a versatile electrophile, poised to react with a variety of nucleophiles at several positions on the furanone ring.

| Position on Furanone Ring | Electronic Influence | Predicted Reactivity |

| C2 and C5 (Carbonyls) | Strong electron withdrawal by oxygen. | Susceptible to nucleophilic attack (e.g., addition-elimination). |

| C3 (Chloro-substituted) | Electron withdrawal by chlorine and adjacent carbonyl. | Site for nucleophilic aromatic-like substitution (where Cl is the leaving group). |

| C4 (Cyclohexyl-substituted) | Electron withdrawal by adjacent carbonyl. | The double bond is activated for Michael addition. |

This interactive table outlines the predicted reactivity based on the molecule's electronic structure.

Current Research Landscape and Gaps in Substituted Furandione Chemistry

Current research on substituted furanones is vibrant and multidisciplinary, with significant efforts in medicinal chemistry, synthetic methodology, and materials science. researchgate.netresearchgate.net A major focus is the development of furanone derivatives as inhibitors of bacterial quorum sensing, which offers a promising alternative to traditional antibiotics. unipi.it The synthesis of novel furanone-containing compounds as potential anticancer and anti-inflammatory agents also remains a highly active area. benthamscience.com

Despite these advances, several gaps in the field remain:

Synthetic Efficiency: While many synthetic methods exist, there is a continuing need for more atom-economical, stereoselective, and environmentally benign routes to produce highly functionalized and complex furanones.

Structure-Activity Relationship (SAR) Studies: For many classes of substituted furanones, including those with bulky alkyl substituents like the cyclohexyl group, detailed SAR studies are lacking. A deeper understanding of how specific substituents influence biological activity is needed for the rational design of more potent and selective therapeutic agents. researchgate.net

Exploration of Chemical Space: The full chemical space of substituted furandiones is far from explored. There is significant opportunity to investigate novel substitution patterns, such as the one presented by this compound, to discover new properties and applications.

Emerging Trends in Chlorinated Furanone Synthesis

The synthesis of chlorinated furanones is a significant area of research, partly due to the prevalence of these structures in disinfection byproducts found in drinking water. nih.gov However, the controlled synthesis of specific chlorinated furanones for targeted applications requires precise and efficient methodologies.

Recent trends in organic synthesis are moving away from traditional, often harsh, chlorination methods towards more sophisticated approaches. researchgate.net These include:

Catalytic Chlorination: The use of transition metal catalysts or organocatalysts can enable the selective chlorination of furanone precursors under milder conditions.

Photochemical Methods: Photocatalysis offers a powerful tool for the generation of chlorine radicals, which can then react with furanone substrates in a controlled manner.

Flow Chemistry: Continuous flow reactors can provide better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the desired chlorinated furanone.

The introduction of a cyclohexyl group, as seen in this compound, can be achieved through various modern cross-coupling reactions. For instance, a Suzuki coupling reaction could be employed to join a cyclohexylboronic acid derivative with a suitable halogenated furanone precursor. google.com

Unexplored Reactivity Pathways and Mechanistic Opportunities

The reactivity of this compound has not been extensively documented in the scientific literature, presenting a fertile ground for future investigation. Based on the functional groups present in the molecule, several potential reactivity pathways can be postulated:

Nucleophilic Acyl Substitution: The anhydride-like structure of the 2,5-furandione ring makes it susceptible to attack by nucleophiles. This could lead to ring-opening reactions, providing access to a variety of linear, highly functionalized compounds.

Reactions at the C-Cl Bond: The chlorine atom at the 3-position could potentially undergo nucleophilic substitution or be utilized in transition metal-catalyzed cross-coupling reactions to introduce further complexity into the molecule.

Cycloaddition Reactions: The double bond within the furanone ring could participate in cycloaddition reactions, such as Diels-Alder reactions, to construct more complex polycyclic systems.

Mechanistic studies of these potential transformations would be crucial for understanding and controlling the reactivity of this and related compounds. Modern computational methods, in conjunction with experimental kinetic studies, could provide valuable insights into the transition states and intermediates involved in these reactions. researchgate.net A deeper understanding of the reaction mechanisms would enable the rational design of new synthetic applications for this compound and other substituted furandiones.

The study of related chlorinated furanones has often been in the context of their formation as disinfection byproducts and their environmental fate. nih.govnih.gov For example, the atmospheric degradation of 3-chloro-4-(dichloromethyl)-2-(5H)-furanone is initiated by reaction with hydroxyl radicals. nih.gov While this provides some insight into the general reactivity of chlorinated furanones, dedicated studies on the synthetic utility of compounds like this compound are needed.

Data on Related Halogenated Furanones

To provide context for the properties of substituted furanones, the following table summarizes information on a series of bromine- and chlorine-substituted 4-methyl-2(5H)-furanones.

| Compound Name | Halogen Substituents | Mutagenicity (rev/nmol) | Reference |

| 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone | Cl at C3, C6, C6; OH at C5 | 10^3 | nih.gov |

| 3-bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | Br at C3, C6, C6; OH at C5 | 10^3 | nih.gov |

| 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone | Cl at C3, C6; OH at C5 | 10^2 | nih.gov |

| 3-bromo-4-(bromomethyl)-5-hydroxy-2(5H)-furanone | Br at C3, C6; OH at C5 | 10^2 | nih.gov |

| 3-chloro-4-(dichloromethyl)-2(5H)-furanone | Cl at C3, C6, C6 | 10^2 | nih.gov |

| 3-chloro-4-(chloromethyl)-2(5H)-furanone | Cl at C3, C6 | <10 | nih.gov |

This data is illustrative of the properties of related compounds and not of this compound itself.

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-4-cyclohexylfuran-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c11-8-7(9(12)14-10(8)13)6-4-2-1-3-5-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGKFJPKMIHSLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C(=O)OC2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 3 Chloro 4 Cyclohexyl 2,5 Furandione

Electrophilic and Nucleophilic Reactions of the Furandione Ring

The furan-2,5-dione core is inherently reactive due to the presence of multiple functional groups. The electron-withdrawing nature of the two carbonyl groups and the anhydride (B1165640) oxygen atom polarizes the molecule, creating distinct sites for both electrophilic and nucleophilic attack.

Reactivity at the Carbonyl Centers

The carbonyl carbons of the anhydride ring in 3-Chloro-4-cyclohexyl-2,5-furandione are highly electrophilic centers. This electrophilicity arises from the significant polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbon atom, inducing a partial positive charge on the carbon. youtube.comyoutube.com This effect is amplified by the presence of the adjacent anhydride oxygen and the C-3 chloro substituent, which are also electron-withdrawing.

Consequently, the carbonyl groups are susceptible to nucleophilic attack. libretexts.org Strong nucleophiles can attack the carbonyl carbon, leading to the opening of the anhydride ring. msu.edu This reaction is a cornerstone of the chemistry of cyclic anhydrides, forming the basis for the synthesis of monoesters, monoamides, and dicarboxylic acids upon reaction with alcohols, amines, and water, respectively. The general mechanism involves the addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to yield the ring-opened product. libretexts.orgallstudiesjournal.com The presence of two distinct carbonyl groups, rendered inequivalent by the ring substituents, means that regioselectivity can be a factor in these reactions, influenced by both electronic and steric effects.

Table 1: Comparison of Carbonyl Group Reactivity

| Compound Type | General Structure | Relative Reactivity Toward Nucleophiles | Influencing Factors |

|---|---|---|---|

| Acid Chloride | R-COCl | Very High | Strong inductive effect of chlorine; chloride is an excellent leaving group. |

| Acid Anhydride | R-CO-O-CO-R' | High | Good leaving group (carboxylate); resonance stabilization is less than in esters. allstudiesjournal.com |

| Aldehyde | R-CHO | Moderate | Less sterically hindered than ketones; one alkyl group. youtube.com |

| Ketone | R-CO-R' | Moderate to Low | Two electron-donating alkyl groups reduce electrophilicity; more sterically hindered. youtube.com |

| Ester | R-COOR' | Low | Resonance donation from the alkoxy group reduces carbonyl electrophilicity. |

Nucleophilic Substitution at the C-3 Chloro Position

The chlorine atom at the C-3 position is attached to an sp²-hybridized carbon of the electron-deficient furanone ring. This vinylic chloride is activated towards nucleophilic substitution. The presence of the adjacent electron-withdrawing carbonyl group at C-2 and the conjugated system facilitates a nucleophilic vinylic substitution, likely via an addition-elimination mechanism.

Reactivity of the Cyclohexyl Substituent

The cyclohexyl group at the C-4 position is a saturated, non-polar substituent. Its direct chemical reactivity is significantly lower than that of the furanone ring. Under standard conditions, it is largely inert. However, under free-radical conditions, such as exposure to UV light in the presence of a radical initiator, the C-H bonds on the cyclohexyl ring can undergo substitution.

The primary influence of the cyclohexyl group on the molecule's reactivity is steric and electronic.

Steric Hindrance: The bulky cyclohexyl group can sterically hinder the approach of nucleophiles or other reactants to the adjacent C-3 and C-5 positions of the ring, potentially influencing the regioselectivity of reactions.

Electronic Effect: As an alkyl group, the cyclohexyl substituent has a weak electron-donating effect (+I), which can slightly modulate the electron density of the furanone ring system. However, this effect is generally overshadowed by the powerful electron-withdrawing effects of the chloro and carbonyl groups. In certain radical reactions, the presence of substituents on a cyclohexyl ring can enable rearrangements, such as ring contraction to a cyclopentylmethyl radical, although this requires specific stabilizing groups not present here. nih.gov

Pericyclic Reactions and Cycloadditions

The carbon-carbon double bond within the this compound ring is electron-deficient due to conjugation with the two carbonyl groups. This electronic feature makes it an excellent participant in pericyclic reactions, particularly as the 2π component in cycloadditions.

Diels-Alder Reactions as Dienophiles

Analogous to its parent compound, maleic anhydride, this compound is expected to be a highly reactive dienophile in Diels-Alder reactions. wikipedia.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (the 4π component) and a dienophile (the 2π component) to form a six-membered ring. masterorganicchemistry.com The reaction is facilitated by electron-withdrawing groups on the dienophile, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The chloro and carbonyl substituents on the furanone double bond make it exceptionally electron-poor, thus enhancing its dienophilic reactivity towards electron-rich dienes. conicet.gov.ar These reactions typically yield bicyclic adducts with high stereoselectivity. The substituents on the dienophile (chloro and cyclohexyl) can influence the facial selectivity and the endo/exo ratio of the resulting cycloadduct.

Table 2: Examples of Diels-Alder Reactions with Related Dienophiles

| Diene | Dienophile | Reaction Conditions | Product Type |

|---|---|---|---|

| Furan (B31954) | Maleic Anhydride | Heat | exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride mdpi.com |

| Cycloheptatriene | Maleic Anhydride | Heat | Tricyclo[3.2.2.02,4]non-6-ene-8,9-dicarboxylic anhydride researchgate.net |

| Isoprene | 2-Nitrofuran | 150-200 °C | Substituted cyclohexene (B86901) derivatives conicet.gov.ar |

[2+2] Photocycloadditions and Rearrangements

The double bond of the furandione ring can participate in [2+2] photocycloaddition reactions with alkenes upon photochemical activation. researchgate.net These reactions, which are typically forbidden under thermal conditions, proceed through an excited triplet state of the furanone. ysu.am Irradiation with UV light promotes the furanone to an excited singlet state, which can then undergo intersystem crossing to the more stable triplet state. This triplet species behaves like a diradical and can react with an alkene to form a triplet 1,4-biradical intermediate. Subsequent spin inversion and ring closure yield a cyclobutane (B1203170) ring. ysu.am

Maleic anhydride and its derivatives are well-documented to undergo such photochemical dimerizations or cycloadditions with other alkenes to form cyclobutane structures. wikipedia.orgrsc.org For this compound, this reaction would provide a route to complex, highly substituted cyclobutane derivatives. The regiochemistry and stereochemistry of the addition would be influenced by the electronic and steric nature of the substituents on both the furanone and the reacting alkene.

Table 3: Summary of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Maleic anhydride |

| Furan |

| Cycloheptatriene |

| Isoprene |

| 2-Nitrofuran |

| Cyclohexa-1,3-diene |

| 1,4-Benzoquinone |

| 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride |

| Tricyclo[3.2.2.02,4]non-6-ene-8,9-dicarboxylic anhydride |

Ring-Opening and Rearrangement Mechanisms

The strained five-membered ring of the 2,5-furandione core is prone to nucleophilic attack, leading to ring-opening reactions. Furthermore, the electronic and steric properties of the substituents can influence the propensity for molecular rearrangements.

The hydrolysis of cyclic anhydrides like this compound is a fundamental reaction that proceeds through the nucleophilic addition of water to one of the carbonyl carbons. rsc.orglibretexts.orglibretexts.org This process results in the opening of the furanone ring to form the corresponding dicarboxylic acid, 2-chloro-3-cyclohexylmaleic acid. The reaction is typically catalyzed by acid or base.

The mechanism involves the attack of a water molecule on a carbonyl group, forming a tetrahedral intermediate. Subsequent proton transfer and collapse of this intermediate leads to the cleavage of the endocyclic C-O bond. libretexts.org The presence of the electron-withdrawing chlorine atom is expected to enhance the electrophilicity of the carbonyl carbons, thereby increasing the rate of hydrolysis compared to unsubstituted maleic anhydride. Conversely, the bulky cyclohexyl group may introduce steric hindrance, potentially slowing the reaction. Studies on substituted phenols reacting with maleic anhydride indicate that the electronic nature of the nucleophile significantly impacts the reaction rate, following a Brønsted-type relationship. nih.gov

Once the ring is opened, the resulting 2-chloro-3-cyclohexylmaleic acid can exist in equilibrium with its tautomeric forms. wikipedia.org Tautomerism is the interconversion of structural isomers, most commonly by the migration of a proton. wikipedia.org For the ring-opened product, keto-enol tautomerism is possible, where a proton can move from a carboxylic acid group to the adjacent carbonyl oxygen, forming an enol. However, for dicarboxylic acids, the dicarboxylate form is generally the most stable in aqueous solution.

Ring-chain tautomerism is also a theoretical possibility for the hydrolyzed product, where one of the carboxylic acid groups could cyclize back onto the other carbonyl, but this is generally less favored for the open-chain dicarboxylic acid under normal conditions. wikipedia.org The equilibrium between the different tautomeric forms is influenced by factors such as solvent polarity and pH.

Interactive Table: Factors Influencing Hydrolysis of Substituted Maleic Anhydrides

| Factor | Influence on Hydrolysis Rate | Rationale |

| Electron-withdrawing Substituents (e.g., -Cl) | Increase | Enhances electrophilicity of carbonyl carbons. |

| Electron-donating Substituents | Decrease | Reduces electrophilicity of carbonyl carbons. |

| Steric Hindrance (e.g., -Cyclohexyl) | Decrease | Hinders approach of the nucleophile (water). |

| Basic Conditions | Increase | Generates hydroxide, a stronger nucleophile than water. |

| Acidic Conditions | Increase | Protonates the carbonyl oxygen, increasing electrophilicity. |

The thermal stability of this compound is influenced by its substituents. In general, maleic anhydride derivatives can undergo decomposition at elevated temperatures. douwin-chem.com The presence of the chlorine atom can lower the decomposition temperature compared to non-halogenated analogs. Thermal degradation of chlorinated hydrocarbons often proceeds via the elimination of HCl. nih.govmdpi.com For this compound, a potential thermal decomposition pathway could involve the initial loss of HCl to form a dehydro-intermediate, which could then undergo further fragmentation or polymerization. The decomposition of maleic anhydride itself can be catalyzed by trace impurities, particularly alkali metal ions, which significantly lower the decomposition temperature. douwin-chem.com

Isomerization reactions can also be induced by heat or light. Photochemical isomerization is a common process for unsaturated systems. For instance, irradiation of furan-benzene mixtures leads to cycloaddition and rearrangement products. rsc.org In the case of this compound, UV irradiation could potentially lead to cis-trans isomerization of the double bond (if it were not part of a rigid ring system) or other complex rearrangements. Studies on related compounds like 2-butenedial show that photochemical isomerization can lead to intermediates that cyclize to form furanone isomers. nih.gov It is plausible that this compound could undergo analogous photochemical rearrangements, potentially involving the cyclohexyl substituent or the chlorine atom.

A 1,3-acyl shift is a type of sigmatropic rearrangement where an acyl group migrates from one position to another. In the context of this compound, a 1,3-acyl shift is not a commonly expected thermal reaction. However, photochemical 1,3-acyl shifts are well-documented for β,γ-unsaturated ketones. baranlab.org These reactions are typically initiated by n-π* excitation, followed by intersystem crossing to a triplet state and subsequent rearrangement via a diradical intermediate. baranlab.org Although this compound is an α,β-unsaturated lactone, the principles of photochemical rearrangements could potentially apply under specific conditions, leading to novel isomeric structures.

Radical Reactions and Bond Formation

The carbon-carbon double bond in the furanone ring makes this compound susceptible to radical addition reactions. The presence of the chlorine atom and the cyclohexyl group can influence the regioselectivity and stereoselectivity of these reactions.

While free-radical substitution typically occurs on saturated carbons, the double bond in this compound is a prime target for radical addition. Free-radical polymerization of maleic anhydride with various monomers is a well-established process. researchgate.netcmu.eduresearchgate.netrsc.org This suggests that this compound could act as a monomer or co-monomer in radical polymerization reactions.

A free-radical chain process would involve three main stages:

Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) decomposes upon heating or UV irradiation to generate initial radical species.

Propagation: The initiator radical adds to the double bond of the furanone ring, generating a new radical intermediate. This new radical can then react with another molecule of the furanone or a different monomer in a chain reaction.

Termination: The reaction is terminated when two radical species combine.

The chlorine and cyclohexyl substituents would influence the stability of the radical intermediate formed during propagation, thereby affecting the rate and regiochemistry of the addition. DFT studies on related systems have shown that the site of radical attack can be predicted by analyzing the Fukui functions, which indicate the most susceptible sites for radical, nucleophilic, and electrophilic attack. nih.gov

Hydrogen Atom Transfer (HAT) is a fundamental reaction in which a hydrogen atom (a proton and an electron) is transferred from one molecule to another. nih.govscripps.edu In the context of this compound, HAT reactions could occur at the cyclohexyl ring. The C-H bonds of the cyclohexyl group can be susceptible to abstraction by radical species.

The mechanism of HAT is influenced by the bond dissociation energies (BDEs) of the C-H bonds and the nature of the abstracting radical. acs.org Tertiary C-H bonds are generally weaker than secondary or primary C-H bonds, making the tertiary position on the cyclohexyl ring a likely site for hydrogen abstraction. The resulting cyclohexyl radical could then participate in further reactions, such as addition to another molecule or reaction with a radical scavenger.

Interactive Table: Predicted Reactivity of this compound

| Reaction Type | Key Reactive Site | Expected Product Type(s) | Influencing Factors |

| Hydrolysis | Carbonyl carbons | Dicarboxylic acid | pH, temperature, substituents |

| Thermal Decomposition | C-Cl bond, anhydride ring | HCl, smaller fragments, polymers | Temperature, catalysts |

| Radical Addition | C=C double bond | Polymers, substituted succinic anhydrides | Radical initiator, monomer concentration |

| Hydrogen Atom Transfer | C-H bonds on cyclohexyl ring | Cyclohexyl radical-derived products | Radical initiator, bond dissociation energies |

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound leads to considerations of chemoselectivity (which part of the molecule reacts), regioselectivity (where on a functional group a reagent adds), and stereoselectivity (the spatial orientation of the products).

Chemoselectivity primarily involves the competition between reactions at the C=C double bond and the anhydride's carbonyl groups.

Pericyclic Reactions: The electron-poor double bond is an excellent dienophile for Diels-Alder reactions. researchgate.netorganicreactions.org It can also participate in other pericyclic reactions like [2+2] photocycloadditions. rsc.org

Nucleophilic Acyl Substitution: The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles such as amines, alcohols, and water, leading to ring-opening of the anhydride. libretexts.orglibretexts.org

Regioselectivity becomes a key factor in reactions with unsymmetrical reagents. In the case of this compound, the electronic and steric asymmetry introduced by the substituents dictates the preferred orientation of attack. For instance, in a Diels-Alder reaction with an unsymmetrical diene, the alignment of the reactants is influenced by the electronic effects of the chloro and cyclohexyl groups. youtube.com

Stereoselectivity is prominent in cycloaddition reactions. The Diels-Alder reaction, for example, is known for its high degree of stereospecificity, often favoring the formation of the endo isomer due to secondary orbital interactions, although the exo product can be favored under conditions of thermodynamic control. acs.orgdrnerz.com

Several factors are critical in determining the outcome of reactions involving this compound.

Substituent Effects:

Chloro Group: As an electron-withdrawing group, the chlorine atom increases the electrophilicity of the C=C double bond, making the molecule a more reactive dienophile in Diels-Alder reactions. It also influences the regioselectivity of additions.

Cyclohexyl Group: This bulky alkyl group exerts a significant steric influence. It can hinder the approach of reactants to its side of the molecule, thereby directing attack to the less hindered face. Electronically, it is a weakly electron-donating group, which can subtly modulate the reactivity of the adjacent double bond.

Reaction Conditions:

Thermal vs. Photochemical Conditions: The reaction pathway can be dictated by the energy source. Thermal conditions typically favor concerted reactions like the Diels-Alder cycloaddition. researchgate.net In contrast, photochemical irradiation can promote [2+2] cycloadditions to form cyclobutane derivatives. wikipedia.org

Solvent and Catalyst: The choice of solvent can influence reaction rates and, in some cases, stereoselectivity. Lewis acid catalysts are often used to enhance the reactivity of dienophiles in Diels-Alder reactions by further lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).

Nature of the Reacting Partner:

Nucleophiles: Strong nucleophiles will favor attack at the carbonyl carbons, leading to ring-opened products like amides or esters. libretexts.orgyoutube.com Weaker nucleophiles may require harsher conditions or catalysis.

Dienes: The electronic nature of the diene in a Diels-Alder reaction is crucial. Electron-rich dienes react more rapidly with electron-poor dienophiles like the title compound. The substituents on the diene also play a major role in the regiochemical outcome of the cycloaddition. youtube.com

Table 1: Predicted Reaction Selectivity of this compound

| Reaction Type | Selectivity | Influencing Factors | Predicted Outcome |

|---|---|---|---|

| Diels-Alder | Chemo-, Regio-, Stereo- | Substituents on diene, temperature | Favors cycloaddition at C=C bond. Regio- and stereochemistry determined by electronic and steric effects. |

| Nucleophilic Acyl Substitution | Chemo- | Nature of nucleophile | Favors attack at carbonyl carbons, leading to ring-opening. |

| [2+2] Photocycloaddition | Chemo-, Stereo- | Wavelength of light, sensitizer (B1316253) | Formation of a cyclobutane ring. rsc.orgresearchgate.net |

The mechanisms of the reactions of this compound can be understood by examining the intermediates and stereochemical outcomes, which serve as mechanistic probes.

Diels-Alder Reaction: This reaction is generally understood to proceed through a concerted, single-step mechanism, passing through a cyclic transition state. zbaqchem.com The high stereospecificity of the reaction, where the stereochemistry of the reactants is transferred to the product, is strong evidence for this concerted pathway. drnerz.comupenn.edu Computational studies on analogous systems, such as the reaction between furan and maleic anhydride, have been used to model the transition states for both the endo and exo pathways, helping to elucidate the origins of the observed stereoselectivity. acs.org The formation of a single regioisomer when reacting with an unsymmetrical diene would point to a highly ordered transition state, governed by electronic effects. youtube.com

Nucleophilic Acyl Substitution: This class of reactions proceeds via a two-step addition-elimination mechanism. The first step involves the nucleophilic attack on one of the carbonyl carbons to form a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com This intermediate is typically unstable and collapses in the second step, reforming the carbonyl double bond and expelling the carboxylate as a leaving group. youtube.com The presence and stability of this tetrahedral intermediate are central to understanding the reactivity. For neutral nucleophiles like water or alcohols, a subsequent proton transfer step occurs to yield the final product. libretexts.org

Radical Additions: While less common for maleic anhydride itself, derivatives like thiomaleic anhydride are excellent traps for radicals. nih.gov Should this compound be subjected to radical conditions, the addition would likely occur at the C=C double bond. The regioselectivity would be determined by the stability of the resulting radical intermediate, with the radical likely forming at the carbon bearing the cyclohexyl group, influenced by both steric and electronic factors.

Table 2: Key Mechanistic Intermediates

| Reaction | Intermediate | Probing Method |

|---|---|---|

| Diels-Alder Reaction | Cyclic Transition State | Stereochemical analysis of products, computational modeling. acs.org |

| Nucleophilic Acyl Substitution | Tetrahedral Intermediate | Isotopic labeling studies, kinetic analysis. masterorganicchemistry.com |

| Radical Addition | Carbon-centered Radical | Spectroscopic observation (e.g., EPR), product analysis. |

Advanced Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for determining the precise connectivity and stereochemistry of organic molecules. For 3-Chloro-4-cyclohexyl-2,5-furandione, a combination of one-dimensional and multidimensional NMR experiments would be essential for unambiguous structural assignment.

Multidimensional NMR Techniques (e.g., 2D-NOESY, HMBC, HSQC) for Stereochemistry and Connectivity

While standard one-dimensional ¹H and ¹³C NMR provide initial information, complex structures benefit from two-dimensional techniques to resolve ambiguities and confirm assignments.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the specific ¹H signal to its corresponding ¹³C signal in the cyclohexyl ring and the furandione core.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between the cyclohexyl ring and the furandione core. For instance, correlations between the protons on the carbon of the cyclohexyl ring attached to the furandione and the quaternary carbons of the furandione ring would confirm the substitution pattern. sapub.org

Nuclear Overhauser Effect Spectroscopy (2D-NOESY): This technique identifies protons that are close in space, providing critical information about the molecule's stereochemistry and conformation. For this compound, NOESY could help determine the relative orientation of the cyclohexyl ring with respect to the furandione ring.

| NMR Technique | Information Yielded for this compound |

| HSQC | Direct ¹H-¹³C correlations for unambiguous assignment of cyclohexyl and furandione signals. |

| HMBC | Long-range ¹H-¹³C correlations to confirm the attachment of the cyclohexyl and chloro substituents to the furandione ring. sapub.org |

| 2D-NOESY | Through-space correlations to elucidate the stereochemical arrangement and conformational preferences of the cyclohexyl group relative to the furandione core. |

Isotopic Labeling and Mechanistic Pathway Confirmation

To investigate reaction mechanisms or to trace the metabolic fate of this compound, isotopic labeling is an invaluable tool. By synthesizing the molecule with ¹³C or ¹⁵N isotopes at specific positions, researchers can use NMR to follow the transformation of these labeled atoms. For example, using ¹³C-labeled maleic anhydride (B1165640) as a precursor in the synthesis would allow for the definitive assignment of the carbonyl and olefinic carbons in the final product. universiteitleiden.nl This method provides unambiguous proof of bond formations and rearrangements during a chemical reaction.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Characteristic Vibrational Modes of the Furandione Core

The 2,5-furandione ring, a derivative of maleic anhydride, has distinct vibrational signatures. The two carbonyl (C=O) groups in the anhydride moiety will give rise to strong, characteristic absorption bands in the IR spectrum. Due to symmetric and asymmetric stretching, two distinct bands are expected, typically in the region of 1750-1850 cm⁻¹. The C=C double bond within the ring would also show a characteristic stretching vibration, although its intensity can vary.

| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) |

| C=O (asymmetric stretch) | ~1820-1870 |

| C=O (symmetric stretch) | ~1750-1790 |

| C=C (stretch) | ~1630-1680 |

| C-O-C (stretch) | ~1200-1300 |

Influence of Cyclohexyl and Chloro Substituents on Spectra

The presence of the cyclohexyl and chloro substituents will modulate the vibrational frequencies of the furandione core and introduce their own characteristic bands.

Cyclohexyl Group: The C-H stretching vibrations of the methylene (B1212753) (CH₂) and methine (CH) groups of the cyclohexyl ring will appear in the 2850-3000 cm⁻¹ region. C-H bending vibrations will be observed in the 1440-1470 cm⁻¹ range.

Chloro Substituent: The C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ region of the IR and Raman spectra. nih.gov The electron-withdrawing nature of the chlorine atom can also cause a slight shift in the carbonyl stretching frequencies to higher wavenumbers due to inductive effects.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns.

For this compound (C₁₀H₁₁ClO₃), the expected monoisotopic mass would be precisely determined. The presence of a chlorine atom would be readily identifiable from the isotopic pattern of the molecular ion peak (M⁺), which would show two signals separated by two mass units (for ³⁵Cl and ³⁷Cl isotopes) with a characteristic intensity ratio of approximately 3:1.

The fragmentation of the molecular ion upon electron ionization would likely proceed through several pathways, revealing structural information:

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

In the analysis of a novel or synthesized compound like this compound, High-Resolution Mass Spectrometry (HRMS) would be a critical tool. This technique measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the determination of the elemental formula of the molecule. For this compound (C₁₀H₁₁ClO₃), the expected exact mass would be calculated and compared against the experimentally measured mass. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Table 1: Hypothetical HRMS Data for this compound

| Ion Adduct | Calculated m/z | Measured m/z | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 215.0475 | Data not available | Data not available |

Fragmentation Patterns and Structural Information from MS/MS

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the molecular ion would be isolated and subjected to collision-induced dissociation. The resulting fragmentation pattern would offer clues about the molecule's structure. For instance, the loss of the cyclohexyl group, the chlorine atom, or carbon monoxide from the furanone ring would produce characteristic fragment ions, helping to confirm the connectivity of the atoms.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Should a suitable single crystal of this compound be obtainable, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the conformation of the cyclohexyl ring relative to the furanone ring. It is the gold standard for determining the absolute configuration of chiral molecules. Research on related benzofuran (B130515) structures has utilized this technique to elucidate detailed molecular geometries.

Advanced Analytical Techniques for Reaction Monitoring and Product Quantification in Research

In a research context, the synthesis of this compound would be monitored using advanced analytical techniques to ensure reaction completion, assess product purity, and quantify yield.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. It would be used to assess the purity of this compound samples and to detect any trace impurities or byproducts from the synthesis. The gas chromatogram would indicate the number of components in the sample, while the mass spectrum of each component would aid in its identification. Studies on other chlorinated furanones have successfully used GC-MS for their detection and quantification in various matrices. chemicalbook.comnih.govresearchgate.net

For less volatile compounds or complex reaction mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. In the context of this compound research, LC-MS could be employed to monitor the progress of a reaction by separating the starting materials, intermediates, and the final product. The mass spectrometer provides molecular weight and structural information for each separated component. This technique is also suitable for the analysis of related compounds in various sample types.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₁₁ClO₃ |

| 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone | C₅H₃Cl₃O₃ |

| Carbon Monoxide | CO |

| 3-chloro-4-cyclohexyl-2,5-dihydrofuran-2,5-dione | C₁₀H₁₁ClO₃ |

Computational and Theoretical Studies on 3 Chloro 4 Cyclohexyl 2,5 Furandione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into molecular geometry, electronic structure, and reactivity, which are crucial for predicting the behavior of a compound in chemical reactions.

Density Functional Theory (DFT) for Molecular Geometry and Frontier Molecular Orbitals (FMOs)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in modern computational chemistry for predicting the properties of molecules. A DFT analysis of 3-Chloro-4-cyclohexyl-2,5-furandione would typically involve the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms.

This optimization process would yield key geometrical parameters such as bond lengths, bond angles, and dihedral angles. Following geometry optimization, the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be calculated. The energies of the HOMO and LUMO and their energy gap are critical indicators of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. The spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap | |

| Dipole Moment | |

| Total Energy | |

| Note: The values in this table are placeholders and would need to be determined through actual DFT calculations. |

Ab Initio and Semi-Empirical Methods for Energetic Analysis

Beyond DFT, other computational methods could be employed for a comprehensive energetic analysis. Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate energetic information, though they are computationally more demanding.

Semi-empirical methods, in contrast, utilize parameters derived from experimental data to simplify calculations, making them suitable for larger molecules. wikipedia.org These methods could be used to calculate properties such as the heat of formation and ionization potential of this compound, offering a balance between computational cost and accuracy.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an invaluable tool for mapping out the potential pathways of a chemical reaction, providing insights that are often difficult to obtain through experimental means alone.

Transition State Calculations and Activation Barriers

To understand how this compound might react with other chemical species, researchers would perform transition state calculations. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. By identifying the structure of the transition state, it is possible to calculate the activation barrier, which is the energy required to initiate the reaction. A lower activation barrier indicates a faster reaction rate.

Reaction Enthalpies and Free Energy Profiles

Table 2: Hypothetical Reaction Thermodynamic Data for a Reaction of this compound

| Thermodynamic Parameter | Hypothetical Value (kJ/mol) |

| Activation Energy (Ea) | |

| Reaction Enthalpy (ΔH) | |

| Gibbs Free Energy of Reaction (ΔG) | |

| Note: The values in this table are placeholders and would need to be determined through specific reaction pathway calculations. |

Solvent Effects in Reaction Dynamics

Reactions are typically carried out in a solvent, which can significantly influence the reaction rate and mechanism. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with specific dielectric properties. For a molecule like this compound, understanding how different solvents might stabilize or destabilize reactants, transition states, and products would be crucial for predicting its reactivity in a real-world setting.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are instrumental in understanding the three-dimensional structure and conformational landscape of this compound.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While no specific docking studies for this compound concerning its binding to chemical systems were found, the methodology is widely applied to understand host-guest chemistry. For example, docking calculations have been successfully used to study the interaction of 1,4-dihydropyridine (B1200194) derivatives with the L-type calcium channel, providing insights into their binding modes. nih.gov If such studies were performed on this compound, they would likely involve modeling its interaction with a host molecule, such as a cyclodextrin (B1172386) or a synthetic receptor, to analyze the non-covalent forces—like hydrogen bonds and van der Waals interactions—that govern the binding affinity and selectivity.

Prediction of Spectroscopic Properties

Computational methods are frequently used to predict spectroscopic data, which serves as a valuable tool for confirming the structure of newly synthesized compounds.

Theoretical calculations, particularly using Density Functional Theory (DFT), can provide accurate predictions of NMR and IR spectra. For other chloro- and furan-containing organic molecules, DFT calculations at levels like B3LYP/6-31G(d,p) have been shown to yield theoretical vibrational frequencies that are in good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net

For this compound, similar calculations would predict characteristic vibrational frequencies. Key expected IR bands would include the symmetric and asymmetric stretching of the two carbonyl (C=O) groups in the furanone ring, the C-Cl stretch, and various C-H stretching and bending modes from the cyclohexyl group.

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts would be highly sensitive to the molecule's conformation, particularly the orientation of the cyclohexyl ring. A comparison of calculated and experimental NMR data would be a powerful method for confirming the proposed structure and its dominant conformation in solution. Less robust correlations have been observed in some systems, indicating the importance of high-level theoretical methods for accurate predictions. ccsenet.org

| Spectroscopic Technique | Predicted Parameters | Relevant Structural Features |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | C=O stretches, C-Cl stretch, C-H bends and stretches |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (ppm) | ¹H and ¹³C environments, influenced by cyclohexyl conformation |

The carbon atom at position 3 of the furanone ring in this compound is a stereocenter, meaning the molecule is chiral and can exist as (R) and (S) enantiomers. Electronic Circular Dichroism (ECD) is an essential technique for determining the absolute configuration of chiral molecules.

The process involves comparing the experimental ECD spectrum of the compound with spectra predicted computationally for each enantiomer. These theoretical spectra are typically calculated using time-dependent density functional theory (TD-DFT). The calculated ECD spectrum for the (R)-enantiomer will be a mirror image of that for the (S)-enantiomer. A match between the experimental spectrum and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration of the chiral center. This technique is a modern standard for the stereochemical characterization of new chiral compounds.

Derivatization and Structural Modification of 3 Chloro 4 Cyclohexyl 2,5 Furandione for Advanced Chemical Applications

Synthesis of Novel Analogs through Functional Group Interconversions

The generation of a library of analogs from a parent molecule is a cornerstone of chemical research. For 3-chloro-4-cyclohexyl-2,5-furandione, functional group interconversions can be systematically applied to its three main structural components: the cyclohexyl moiety, the chloro substituent, and the furandione carbonyls.

The saturated cyclohexyl ring, while generally stable, can be a target for structural variation to influence properties such as lipophilicity and steric bulk. These modifications typically involve reactions that introduce unsaturation or functional groups.

One potential transformation is the dehydrogenation of the cyclohexyl ring to a cyclohexenyl or even a phenyl group. researchgate.net Such reactions often require specific catalysts and conditions, for example, using oxidizing agents or catalytic dehydrogenation processes. Another approach involves free-radical halogenation at one of the cyclohexyl ring's methylene (B1212753) groups, followed by substitution or elimination reactions to introduce new functionalities like hydroxyl, amino, or alkoxy groups.

Table 1: Potential Modifications of the Cyclohexyl Group

| Reaction Type | Reagents and Conditions | Potential Product |

| Dehydrogenation | Pd/C, high temperature | 3-Chloro-4-phenyl-2,5-furandione |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), light/initiator | 3-Chloro-4-(bromocyclohexyl)-2,5-furandione |

| Hydroxylation (via bromination) | 1. NBS, light 2. H₂O, base | 3-Chloro-4-(hydroxycyclohexyl)-2,5-furandione |

The chlorine atom on the furandione ring is an excellent leaving group, making its position highly susceptible to nucleophilic substitution. cymitquimica.comresearchgate.net This allows for the introduction of a wide array of substituents, significantly altering the electronic and steric properties of the molecule.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon bonds. doi.org By reacting the chloro-furandione with various boronic acids, aryl, heteroaryl, or alkyl groups can be installed at this position. Similarly, nucleophilic aromatic substitution (SNAr) can be employed to introduce oxygen, nitrogen, or sulfur nucleophiles. nih.gov

Table 2: Examples of Transformations at the Chloro Position

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 3-Aryl-4-cyclohexyl-2,5-furandione |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 3-Amino-4-cyclohexyl-2,5-furandione |

| Nucleophilic Substitution | Sodium methoxide (B1231860) (NaOMe) | 3-Methoxy-4-cyclohexyl-2,5-furandione |

| Thiolation | Sodium thiophenoxide (NaSPh) | 3-(Phenylthio)-4-cyclohexyl-2,5-furandione |

The 2,5-furandione system is a cyclic anhydride (B1165640), and its carbonyl groups are electrophilic centers that readily react with nucleophiles. libretexts.orgyoutube.com These reactions typically involve the opening of the furan (B31954) ring.

Treatment with water (hydrolysis) will open the ring to form a dicarboxylic acid. Reaction with alcohols leads to the formation of a monoester, while reaction with amines yields a monoamide. uomustansiriyah.edu.iq These ring-opening reactions provide access to a diverse set of acyclic derivatives with new functional handles. Further, the carbonyl groups can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield diols.

Table 3: Ring-Opening Reactions of the Furandione Moiety

| Nucleophile | Reaction Type | Potential Product |

| Water (H₂O) | Hydrolysis | 2-Chloro-3-cyclohexyl-butanedioic acid |

| Methanol (CH₃OH) | Alcoholysis | 4-Chloro-3-cyclohexyl-4-methoxy-4-oxobutanoic acid |

| Ammonia (NH₃) | Aminolysis | 4-Amino-2-chloro-3-cyclohexyl-4-oxobutanoic acid |

| Lithium Aluminum Hydride (LiAlH₄) | Reduction | 3-Chloro-4-cyclohexyl-1,2,5-trihydroxypentane |

Development of Conjugates and Hybrid Molecules

The derivatized analogs of this compound can serve as building blocks for larger, more complex molecular architectures, including polymers and bioconjugates.

Furanone and maleic anhydride derivatives are well-known monomers for polymerization reactions. researchgate.netrsc.org The 2,5-furandione ring can participate in ring-opening polymerization with co-monomers like epoxides or diols to form polyesters. These polymers can exhibit a range of properties depending on the co-monomer used.

For instance, copolymerization of this compound with a diol would lead to a polyester (B1180765) chain with the chloro-cyclohexyl moiety as a repeating side group. This side group could then be further functionalized post-polymerization. Alternatively, furanone derivatives can be immobilized onto existing polymer backbones, such as poly(styrene-co-maleic anhydride), to create functional materials. researchgate.net

To create hybrid molecules, for example, by attaching the furandione derivative to a biomolecule or a solid support, linker chemistry is employed. frontiersin.org The functional groups introduced through the derivatization strategies described above serve as attachment points.

For example, a carboxylic acid group generated by ring-opening the furandione can be activated and coupled to a primary amine on a protein or another molecule to form a stable amide bond. frontiersin.org Similarly, if an amino group is introduced at the chloro position, it can be used for conjugation to a carboxylic acid-containing molecule. Bifunctional linkers with varying lengths and properties (e.g., polyethylene (B3416737) glycol chains) can also be used to connect the furandione derivative to other chemical entities, providing spatial separation and improving solubility. nih.gov

Structure-Reactivity and Structure-Function Relationship Studies (Chemical Systems)

The chemical behavior of this compound is dictated by the unique interplay of its constituent functional groups: the electrophilic 2,5-furandione core, the electron-withdrawing chloro substituent, and the sterically demanding cyclohexyl group. While specific research on this exact molecule is not extensively documented, a detailed analysis of its structural components allows for a robust prediction of its reactivity and potential applications in chemical systems.

Elucidating the Role of the Chloro and Cyclohexyl Groups on Chemical Reactivity

The reactivity of the this compound scaffold is primarily governed by the electronic and steric influences of the chloro and cyclohexyl groups on the furanone ring. The 2,5-furandione ring itself is a cyclic anhydride fused to an α,β-unsaturated lactone system, rendering it highly electrophilic and susceptible to nucleophilic attack.

The chloro group at the 3-position significantly enhances the electrophilicity of the furanone ring through its strong inductive electron-withdrawing effect. This polarization of the carbon-carbon double bond makes the β-carbon (C4, bearing the cyclohexyl group) and the carbonyl carbons more susceptible to attack by nucleophiles. Furthermore, the chloro atom can act as a leaving group in nucleophilic substitution reactions, a common feature in the chemistry of 3,4-dihalo-2(5H)-furanones which are known to be versatile reactants. researchgate.net This dual role allows for a variety of chemical transformations, including addition-elimination sequences.

The cyclohexyl group at the 4-position introduces significant steric hindrance. This bulky, non-polar group can direct the approach of incoming nucleophiles, potentially leading to high regioselectivity in reactions. For instance, a nucleophile might preferentially attack the carbonyl group at the 5-position to avoid steric clash with the cyclohexyl moiety. Electronically, the cyclohexyl group is a weak electron-donating group through hyperconjugation, which slightly counteracts the electron-withdrawing effect of the chloro group on the adjacent double bond. However, its steric influence is generally considered more significant in directing chemical reactivity. The presence of a cyclohexyl group has been utilized in the design of various bioactive molecules to modulate properties such as solubility and binding to biological targets. nih.govmdpi.com

The combined effect of these two groups results in a molecule with a highly activated yet sterically controlled reaction profile. The electron-withdrawing nature of the chlorine atom primes the molecule for reactions, while the steric bulk of the cyclohexyl group can be exploited to control the stereochemical and regiochemical outcomes of these transformations.

Table 1: Predicted Reactivity of this compound with Various Nucleophiles

| Nucleophile | Predicted Reaction Type | Key Influencing Group(s) | Expected Outcome |

| Amines (R-NH₂) | Nucleophilic Acyl Substitution / Michael Addition | Chloro (electronic), Cyclohexyl (steric) | Ring-opening or substitution at C3, potentially followed by cyclization. |

| Thiols (R-SH) | Michael Addition | Chloro (electronic), Cyclohexyl (steric) | Addition of the thiol to the C4 position, potentially with subsequent rearrangement. |

| Hydrazines (R-NHNH₂) | Nucleophilic Acyl Substitution / Condensation | Chloro (electronic) | Formation of pyridazinone derivatives, a reaction observed with similar 3-chloro-2(5H)-furanones. researchgate.net |

| Alcohols (R-OH) | Nucleophilic Acyl Substitution | Chloro (electronic) | Ring-opening to form the corresponding ester-acid derivative. |

Design of Probes for Mechanistic Investigations

The distinct reactivity of this compound makes it an attractive scaffold for the design of chemical probes to investigate reaction mechanisms and biological processes. A chemical probe is a molecule designed to identify and track specific molecular events. The design of such probes from this furanone derivative would leverage the reactivity of the chloro group and the electrophilic ring system.

One approach to designing a mechanistic probe would be to synthesize derivatives where the chloro group is replaced by a reporter group, such as a fluorophore or a biotin (B1667282) tag, via nucleophilic substitution. The remaining furanone core would still be reactive towards specific nucleophiles in a system of interest. By monitoring the change in fluorescence or by affinity purification of biotinylated targets, one could gain insight into the reaction mechanism or identify cellular binding partners.

Alternatively, the inherent reactivity of the furanone ring itself can be utilized. For example, the molecule could be used as a covalent probe for enzymes or other proteins that have a nucleophilic residue (e.g., cysteine or lysine) in their active site. The cyclohexyl group would influence the binding orientation within the active site, while the activated furanone ring would covalently react with the nucleophilic residue. The formation of this covalent adduct could be detected by mass spectrometry or other analytical techniques, providing a footprint of the binding event.

Table 2: Proposed Mechanistic Probes Derived from this compound

| Probe Type | Proposed Modification | Intended Use | Rationale |

| Fluorescent Probe | Substitution of the chloro group with a dansyl or nitrobenzofurazan (NBD) fluorophore. | Monitoring reaction kinetics and localization in biological systems. | The furanone core serves as the reactive warhead, while the attached fluorophore provides a detectable signal upon reaction or binding. |

| Affinity Probe | Substitution of the chloro group with a biotin or desthiobiotin tag. | Identification and isolation of binding partners (e.g., proteins). | The high affinity of biotin for streptavidin allows for the capture and subsequent identification of molecules that have reacted with the probe. |

| Covalent Warhead | Use of the parent molecule or a derivative with enhanced reactivity. | Covalent labeling of nucleophilic residues in enzyme active sites. | The activated furanone ring can form a stable covalent bond with target nucleophiles, enabling detailed structural and functional studies. |

| Reactivity Profiling Probe | A library of analogs with varied substituents at the 4-position (e.g., cyclopentyl, phenyl). | Elucidating the influence of steric and electronic effects on reactivity. | Systematic variation allows for a quantitative understanding of how different substituents modulate the chemical properties of the furanone scaffold. |

Conclusions and Future Research Directions

Summary of Key Advances in 3-Chloro-4-cyclohexyl-2,5-furandione Chemistry

The chemistry of this compound is primarily understood through the broader context of substituted 2,5-furandiones. Key advances in the field of furanone chemistry provide a foundational understanding of this specific molecule. The primary advance concerning this compound is its identification and availability from commercial suppliers, which opens the door for its investigation. The chemistry of maleic anhydride (B1165640) and its derivatives is well-documented, offering insights into the potential reactivity of the furanone core. rsc.org Research on various substituted furanones has established their utility as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and polymers. researchgate.netfrontiersin.org However, specific studies detailing the unique properties conferred by the combination of a chloro and a cyclohexyl substituent at the 3 and 4 positions are not extensively reported in publicly accessible literature.

Challenges and Opportunities in Synthetic Methodology

The development of efficient and selective synthetic routes to this compound presents both challenges and opportunities. Based on the general synthesis of substituted furandiones, several plausible synthetic strategies can be proposed.

One potential approach involves the direct chlorination of a precursor molecule, cyclohexylmaleic anhydride. The chlorination of anhydrides can be challenging, often requiring specific catalysts and conditions to achieve regioselectivity and avoid side reactions. google.com Another viable route could be the alkylation of a chloromaleic anhydride derivative with a suitable cyclohexylating agent.

The table below outlines some potential synthetic pathways, highlighting the key challenges and opportunities for each.

| Synthetic Pathway | Key Reactants | Potential Challenges | Opportunities for Advancement |

| Chlorination of Cyclohexylmaleic Anhydride | Cyclohexylmaleic anhydride, Chlorinating agent (e.g., SO₂Cl₂) | Regioselectivity, potential for over-chlorination, harsh reaction conditions. | Development of milder and more selective chlorinating agents and catalytic systems. |

| Cyclohexylation of Chloromaleic Anhydride | Chloromaleic anhydride, Cyclohexylating agent (e.g., cyclohexyl Grignard) | Control of reactivity, potential for side reactions with the anhydride moiety. | Exploration of novel organometallic reagents and coupling methodologies. |

| Cycloaddition Reactions | Dienophile with chloro and cyclohexyl groups, Diene | Availability of suitable starting materials, control of stereochemistry. | Design of novel cycloaddition precursors to build the furanone ring with the desired substituents. |

The primary opportunity lies in the development of a novel, high-yielding, and stereoselective synthesis for this and related asymmetrically substituted furandiones. Such a method would be of significant interest to the broader synthetic chemistry community.

Perspectives on Advanced Mechanistic Understanding

A deeper mechanistic understanding of the reactions involving this compound is crucial for its effective utilization. The reactivity of the furanone ring is dominated by its electrophilic nature, making it susceptible to nucleophilic attack. The presence of the electron-withdrawing chloro group is expected to enhance the electrophilicity of the carbonyl carbons and the double bond. Conversely, the electron-donating cyclohexyl group may have a moderating effect.

The general reactions of acid anhydrides, such as hydrolysis, alcoholysis, and aminolysis to form carboxylic acids, esters, and amides, respectively, are expected to be applicable. libretexts.orglibretexts.org The mechanisms of these nucleophilic acyl substitution reactions are well-established.

Furthermore, the double bond in the furanone ring can participate in various cycloaddition reactions, a characteristic feature of maleic anhydride and its derivatives. rsc.org The specific influence of the chloro and cyclohexyl substituents on the stereochemistry and regioselectivity of these reactions warrants detailed investigation.

Potential for Integration with Emerging Fields in Chemical Science

The unique combination of a reactive heterocyclic core, a halogen atom, and a bulky aliphatic group suggests that this compound could find applications in several emerging fields.

In materials science , furan-2,5-diones are valuable monomers for the synthesis of polyesters and polyamides. The presence of the cyclohexyl group could impart desirable properties such as increased thermal stability and altered solubility to polymers derived from this monomer. The chlorine atom offers a site for further functionalization, potentially allowing for the creation of cross-linked or graft polymers with tailored properties. Recent research has highlighted the use of maleic anhydride derivatives in the development of liquid crystalline materials and other advanced polymers. frontiersin.orgnih.gov

In the realm of sustainable chemistry , maleic anhydride can be derived from renewable biomass sources. rsc.org The development of efficient synthetic routes to this compound from bio-based starting materials would align with the principles of green chemistry. Its potential use as a building block for biodegradable polymers or as a reactive intermediate in solvent-free reaction conditions are areas ripe for exploration.

Q & A

Q. What are the critical steps for synthesizing 3-Chloro-4-cyclohexyl-2,5-furandione with high purity?

Methodological Answer: Synthesis typically involves halogenation and cyclization steps. The cyclohexyl group can be introduced via Friedel-Crafts alkylation using cyclohexyl chloride or bromide, while the chloro substituent is added via electrophilic substitution under controlled conditions (e.g., Cl₂ gas or N-chlorosuccinimide in anhydrous solvents). Purity (>95%) is achieved by optimizing reaction time, temperature, and stoichiometry, followed by purification via recrystallization or column chromatography. Monitor intermediates using TLC and validate purity via HPLC or GC-MS .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural Confirmation: Use /-NMR to identify proton environments and carbonyl groups.

- Functional Group Analysis: IR spectroscopy detects the furandione ring (C=O stretch at ~1750–1850 cm⁻¹).

- Purity Assessment: HPLC with UV detection (λ ~210–250 nm) or GC-MS quantifies impurities.

- Crystallinity: X-ray diffraction resolves stereochemistry and crystal packing. Cross-validate data with computational models (e.g., DFT) .

Q. How should this compound be stored to prevent degradation?

Methodological Answer: Store in amber glass vials under inert gas (N₂/Ar) at –20°C to minimize hydrolysis of the furandione ring. Avoid exposure to moisture or strong bases. Conduct accelerated stability studies (40°C/75% RH for 6 weeks) with periodic HPLC analysis to assess degradation products (e.g., hydrolysis to dicarboxylic acid derivatives) .

Advanced Research Questions

Q. How does the cyclohexyl group influence the compound’s reactivity in cycloaddition reactions?

Methodological Answer: The cyclohexyl substituent imposes steric hindrance, slowing reaction kinetics in Diels-Alder reactions. Its electron-donating nature (via hyperconjugation) modulates the electrophilicity of the furandione’s carbonyl groups. To study this:

Q. How can contradictory data on the compound’s thermal stability be resolved?

Methodological Answer: Discrepancies may arise from differing experimental setups (e.g., heating rate, atmosphere). To resolve:

- Conduct thermogravimetric analysis (TGA) under controlled O₂/N₂ atmospheres.

- Use differential scanning calorimetry (DSC) to identify exothermic/endothermic events.

- Pair with in-situ IR or Raman spectroscopy to detect decomposition intermediates. Compare results with computational predictions (e.g., bond dissociation energies) .

Q. What experimental design strategies optimize catalytic applications of this compound?

Methodological Answer:

- Screening Catalysts: Test Lewis acids (e.g., FeCl₃, AlCl₃) in solvent-free vs. polar aprotic media.

- Design of Experiments (DOE): Vary temperature (50–120°C), catalyst loading (1–10 mol%), and substrate ratios. Use response surface methodology (RSM) to identify optimal conditions.

- Mechanistic Probes: Isotopic labeling (e.g., ) or trapping experiments to identify intermediates .

Q. How do surface interactions affect the compound’s adsorption in environmental chemistry studies?

Methodological Answer: Indoor/outdoor surfaces (e.g., silica, metal oxides) may catalyze degradation or stabilize intermediates. To investigate:

- Use quartz crystal microbalance (QCM) to quantify adsorption kinetics.

- Apply ToF-SIMS or AFM to map surface interactions at nanoscale.

- Compare reactivity under UV light vs. dark conditions to assess photostability .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s solubility in polar solvents. How can this be addressed?

Methodological Answer: Variations may stem from impurities or solvent batch differences. Systematically:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro